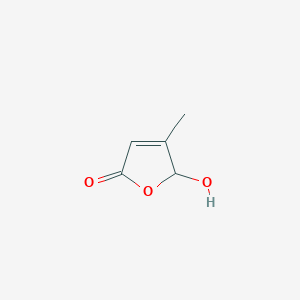

5-hydroxy-4-methylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-methyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNPHZPFAWLRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30961251 | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40834-42-2 | |

| Record name | 5-Hydroxy-4-methyl-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40834-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(5H)-Furanone, 5-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-4-methylfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30961251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of 5-hydroxy-4-methylfuran-2(5H)-one from a Fungal Source

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxy-4-methylfuran-2(5H)-one is a substituted butenolide, a class of compounds known for their diverse biological activities. While its presence in nature has not been definitively established in the reviewed literature, the structural motif is common among fungal secondary metabolites. This guide presents a comprehensive, field-proven methodology for the isolation and characterization of this compound, based on a hypothetical scenario of its production by the filamentous fungus Aspergillus terreus. The protocols detailed herein are grounded in established principles of natural product chemistry and are designed to be adaptable for the discovery and purification of novel fungal metabolites.

Introduction: The Rationale for Fungal Bioprospecting

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites. Genera such as Aspergillus and Penicillium are renowned for their biosynthetic capabilities, yielding compounds that have led to the development of numerous pharmaceuticals. The γ-butyrolactone scaffold, the core of our target compound, is a recurring structural feature in many fungal metabolites with a wide range of biological activities.[1] The biosynthesis of these lactones in fungi often involves complex polyketide synthase (PKS) pathways.[2]

While the natural occurrence of this compound is yet to be confirmed, its structural similarity to known fungal metabolites makes fungi a logical starting point for its discovery. This guide, therefore, uses Aspergillus terreus, a well-documented producer of diverse secondary metabolites including butyrolactones, as a model organism.[3] The following protocols are designed to provide a robust framework for the cultivation, extraction, purification, and structural elucidation of this target compound, and can be readily adapted for the isolation of other polar organic metabolites from fungal cultures.

Cultivation and Fermentation: Inducing Secondary Metabolite Production

The production of secondary metabolites in fungi is often triggered by specific environmental cues and nutrient limitations. Therefore, the choice of culture medium and fermentation conditions is critical. For our hypothetical production of this compound, we will utilize a standard liquid culture medium known to support the growth of Aspergillus terreus and the production of its secondary metabolites.[4]

Fungal Strain and Culture Media

-

Organism: Aspergillus terreus (e.g., ATCC 20542, a known producer of diverse secondary metabolites).[5]

-

Culture Medium: Potato Dextrose Broth (PDB) is a suitable starting medium. For inducing a wider range of secondary metabolites, co-cultivation with a bacterium such as Bacillus subtilis can be employed, as this has been shown to induce the production of novel butyrolactones in A. terreus.[6]

Step-by-Step Fermentation Protocol

-

Inoculum Preparation:

-

Aseptically transfer a small agar plug of a mature A. terreus culture into a 250 mL Erlenmeyer flask containing 50 mL of sterile PDB.

-

Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a seed culture.

-

-

Large-Scale Fermentation:

-

Prepare a 2 L Erlenmeyer flask containing 1 L of PDB.

-

Inoculate the flask with 50 mL of the seed culture.

-

Incubate at 28°C on a rotary shaker at 150 rpm for 14-21 days. The extended incubation period allows for the depletion of primary nutrients, which often triggers secondary metabolism.[4]

-

-

Harvesting:

-

After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or Miracloth.

-

The broth and the mycelium should be extracted separately to ensure the recovery of both extracellular and intracellular metabolites.

-

Extraction of Crude Metabolites

The polarity of this compound suggests that it will be present in the aqueous culture broth and potentially within the mycelium. A liquid-liquid extraction with a moderately polar organic solvent is the method of choice.

Workflow for Metabolite Extraction

Caption: Workflow for the extraction of secondary metabolites from fungal culture.

Detailed Extraction Protocol

-

Broth Extraction:

-

Transfer the filtered culture broth to a large separatory funnel.

-

Perform a liquid-liquid extraction three times with an equal volume of ethyl acetate for each extraction.

-

Pool the ethyl acetate fractions.

-

-

Mycelium Extraction:

-

Freeze-dry the mycelial mass to remove water.

-

Grind the dried mycelium into a fine powder.

-

Suspend the powdered mycelium in ethyl acetate and stir for 24 hours at room temperature.

-

Filter the mixture to separate the mycelial debris from the ethyl acetate extract.

-

-

Concentration:

-

Combine the ethyl acetate extracts from both the broth and the mycelium.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude oily residue.

-

Purification and Isolation

The crude extract will contain a complex mixture of metabolites. A multi-step chromatographic approach is necessary to isolate the target compound.

Purification Strategy Overview

A combination of silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a robust strategy for purifying polar compounds like this compound.

Caption: Multi-step purification workflow for the target furanone.

Step-by-Step Purification Protocols

This initial step aims to separate the compounds in the crude extract based on their polarity.

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Alternatively, for less soluble samples, perform a dry loading by adsorbing the extract onto a small amount of silica gel and then adding this to the top of the column.[7]

-

-

Elution:

-

Start with a non-polar mobile phase (e.g., 100% petroleum ether or hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% petroleum ether to 100% ethyl acetate.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Fraction Pooling:

-

Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 petroleum ether/ethyl acetate).[8]

-

Visualize the spots under UV light and/or by staining.

-

Combine the fractions that contain the target compound (identified by its expected Rf value and/or by analytical HPLC-MS).

-

This final step provides high-resolution separation to yield the pure compound.

-

Column and Mobile Phase Selection:

-

Use a C18 preparative HPLC column.

-

The mobile phase will typically consist of a mixture of water and an organic solvent like methanol or acetonitrile.[9] Given the polar nature of the target compound, a mobile phase with a higher percentage of water will likely be required for good retention on a C18 column.

-

-

Method Development:

-

First, develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, flow rate, detection wavelength).

-

A starting point for the mobile phase could be a gradient of 10% to 50% acetonitrile in water.

-

-

Preparative Run:

-

Scale up the analytical method to the preparative column.

-

Dissolve the pooled fractions from the silica gel column in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect the peak corresponding to this compound.

-

-

Post-Purification:

-

Remove the HPLC solvent from the collected fraction by rotary evaporation or lyophilization to obtain the pure compound.

-

Structural Elucidation and Characterization

The identity and purity of the isolated compound must be confirmed using a combination of spectroscopic techniques.

Spectroscopic Data for this compound

The following table summarizes the expected spectroscopic data for the target compound.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~6.7 (bs, 1H), ~6.0 (bs, 1H), ~5.9 (p, 1H), ~2.1 (d, 3H)[8] |

| ¹³C NMR | δ (ppm): ~171 (C=O), ~167 (C), ~119 (CH), ~100 (CH), ~13 (CH₃)[8] |

| Mass Spec (EI) | m/z (%): 114 [M]⁺, 86, 69, 41, 39[8] |

| FTIR | ν (cm⁻¹): ~3400 (O-H stretch), ~1750 (C=O stretch, lactone), ~1650 (C=C stretch) |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a deuterated solvent (e.g., acetone-d₆ or CDCl₃).

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to confirm the structure and connectivity of the molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using a mass spectrometer (e.g., coupled to a GC or LC system) to determine its molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an FTIR spectrum of the compound (e.g., as a thin film or in a KBr pellet) to identify the characteristic functional groups, particularly the hydroxyl and lactone carbonyl groups.[11]

-

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the isolation and characterization of this compound from a hypothetical fungal source. The methodologies described, from cultivation and extraction to multi-step purification and spectroscopic analysis, are based on established practices in natural product chemistry. While the natural occurrence of this specific compound remains to be discovered, the protocols herein serve as a valuable resource for researchers engaged in the exploration of fungal secondary metabolites and the discovery of novel bioactive compounds. The principles and techniques outlined are broadly applicable and can be adapted to a wide range of target molecules and microbial sources.

References

-

Abd Rahim, M. H., et al. (2015). Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures. PMC. [Link]

-

Ibrahim, S. R. M., & Mohamed, G. A. (2017). γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities. PubMed. [Link]

-

Kharat, S. N., et al. (2019). A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. PubMed. [Link]

-

ResearchGate. (n.d.). General workflow for extracting secondary metabolites from fungi and fractionating via preparative HPLC. ResearchGate. [Link]

-

ResearchGate. (2019). A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. ResearchGate. [Link]

-

Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]

-

Frontiers. (2024). Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183. Frontiers. [Link]

-

Amanote Research. (n.d.). Γ-Butyrolactones From Aspergillus Species:. Amanote Research. [Link]

-

PubMed. (2010). Gluconic acid production by Aspergillus terreus. PubMed. [Link]

-

ResearchGate. (2022). Effect of Culture Media on Secondary Metabolites from Aspergillus Terrus from Soil of Osun Osogbo Grove. ResearchGate. [Link]

-

NIH. (2023). Bioactive metabolites identified from Aspergillus terreus derived from soil. PMC. [Link]

-

ResearchGate. (n.d.). (A) FTIR spectra of γ-lactone (g lactone), methyl cellulose (MC), and... ResearchGate. [Link]

-

NIH. (n.d.). Induction of Secondary Metabolite Biosynthesis by Deleting the Histone Deacetylase HdaA in the Marine-Derived Fungus Aspergillus terreus RA2905. PMC. [Link]

-

ResearchGate. (n.d.). Main steps of the extraction of fungal metabolites. ResearchGate. [Link]

-

CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]

-

MDPI. (n.d.). Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis, an Endophytic Fungus Collected in Iran from Echium khuzistanicum Mozaff. MDPI. [Link]

-

NIST. (n.d.). 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. NIST WebBook. [Link]

-

Teledyne Labs. (n.d.). Silica Gel Column Chromatography. Teledyne Labs. [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

NIH. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. PMC. [Link]

-

EGUsphere. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. EGUsphere. [Link]

-

ResearchGate. (n.d.). Inducing secondary metabolite production by the soil-dwelling fungus Aspergillus terreus through bacterial co-culture. ResearchGate. [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

NIH. (2023). Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis. PMC. [Link]

-

Labcompare.com. (2022). LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]

-

University of Warwick. (n.d.). Principles in preparative HPLC. University of Warwick. [Link]

-

ASM Journals. (n.d.). Effect of Butyrolactone I on the Producing Fungus,Aspergillus terreus. ASM Journals. [Link]

-

Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

-

ASM Journals. (n.d.). Effect of Butyrolactone I on the Producing Fungus,Aspergillus terreus. ASM Journals. [Link]

-

University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

Sources

- 1. γ-Butyrolactones from Aspergillus Species: Structures, Biosynthesis, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive metabolites identified from Aspergillus terreus derived from soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of secondary metabolism of Aspergillus terreus ATCC 20542 in the batch bioreactor cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 8. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. imreblank.ch [imreblank.ch]

- 11. A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-hydroxy-4-methylfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-hydroxy-4-methylfuran-2(5H)-one (CAS No: 40834-42-2), a versatile heterocyclic compound. As a substituted butenolide, its structural elucidation is paramount for its application in synthetic chemistry and drug discovery. This document, crafted from the perspective of a Senior Application Scientist, offers not just the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction

This compound is a key chiral synthon and a member of the butenolide family, a class of compounds prevalent in many natural products with diverse biological activities.[1] Its structure, featuring a lactone ring, a hydroxyl group, and a vinyl methyl group, presents a unique spectroscopic fingerprint. Accurate characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental to confirming its identity, purity, and for understanding its reactivity in various chemical transformations.[2] This guide will delve into the nuanced details of each of these analytical techniques as they apply to this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its core structure and the connectivity of its atoms.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound, acquired in acetone-d₆.[3]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 6.67 (bs, 1H) | -OH | 171.30 | C=O (C2) |

| 6.02 (bs, 1H) | =CH (C3) | 166.65 | =C(CH₃) (C4) |

| 5.87 (p, J = 1.5 Hz, 1H) | -CH(OH) (C5) | 118.68 | =CH (C3) |

| 2.08 (d, J = 1.5 Hz, 3H) | -CH₃ | 100.25 | -CH(OH) (C5) |

| 13.15 | -CH₃ |

Interpretation of NMR Spectra

The ¹H NMR spectrum reveals four distinct signals. The broad singlet at 6.67 ppm is characteristic of a hydroxyl proton, with its broadness attributable to chemical exchange. The signal at 6.02 ppm corresponds to the vinyl proton at the C3 position. The proton at the C5 position, adjacent to both the hydroxyl group and the ring oxygen, appears at 5.87 ppm as a pentet due to coupling with the methyl protons. The methyl group protons at the C4 position resonate at 2.08 ppm as a doublet, showing a characteristic allylic coupling to the C5 proton.[4]

The ¹³C NMR spectrum shows five signals, corresponding to the five carbon atoms in the molecule. The downfield signal at 171.30 ppm is assigned to the carbonyl carbon of the lactone. The quaternary carbon of the double bond (C4) appears at 166.65 ppm, while the methine carbon of the double bond (C3) is observed at 118.68 ppm. The carbon bearing the hydroxyl group (C5) resonates at 100.25 ppm, and the methyl carbon gives a signal at 13.15 ppm.

Experimental Protocol: NMR Data Acquisition

A robust NMR data acquisition protocol is crucial for obtaining high-quality, reproducible spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃, or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

-

The final sample height in the tube should be around 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

Caption: NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features.

Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | ~3400 | Broad, strong |

| C=O (α,β-unsaturated γ-lactone) | ~1750-1780 | Strong |

| C=C (Alkene) | ~1680 | Medium |

| C-O (Lactone and Alcohol) | ~1000-1300 | Strong, multiple bands |

Interpretation of IR Spectrum

The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band around 3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding. Another strong absorption is anticipated in the range of 1750-1780 cm⁻¹, which is typical for the C=O stretching of a five-membered α,β-unsaturated lactone (γ-lactone). The C=C double bond stretching vibration is expected to appear as a medium intensity band around 1680 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands, including the strong C-O stretching vibrations of the lactone and alcohol functionalities.

Experimental Protocol: FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

-

Instrument and Sample Preparation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the mid-IR range (4000-400 cm⁻¹).

-

Caption: FT-IR (ATR) Spectroscopy Workflow

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Mass Spectrometry Data

The Electron Ionization (EI) mass spectrum of this compound shows the following key fragments[3]:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 114.0 | 2 | [M]⁺ (Molecular Ion) |

| 113.0 | 7 | [M-H]⁺ |

| 86.0 | 61 | [M-CO]⁺ or [M-C₂H₄]⁺ |

| 85.0 | 13 | [M-CHO]⁺ |

| 69.0 | 100 | [M-CHO-H₂O]⁺ or [C₄H₅O]⁺ |

| 68.0 | 82 | [C₄H₄O]⁺ |

| 41.1 | 50 | [C₃H₅]⁺ |

| 40.1 | 65 | [C₃H₄]⁺ |

| 39.1 | 93 | [C₃H₃]⁺ |

Interpretation of Mass Spectrum

The mass spectrum displays a molecular ion peak [M]⁺ at m/z 114.0, which corresponds to the molecular weight of C₅H₆O₃. The low intensity of the molecular ion is common for molecules that fragment readily. The base peak at m/z 69.0 likely arises from the loss of a formyl radical (CHO) and a molecule of water. The significant peak at m/z 86.0 could be due to the loss of carbon monoxide (CO) from the lactone ring. The fragmentation pattern of butenolides can be complex, but the observed fragments are consistent with the proposed structure.[6]

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated at a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

-

Caption: GC-MS Analysis Workflow

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reliable data, which is the cornerstone of rigorous scientific research and development.

References

-

Synthesis and Spectral Study of Some New 4-substituted but-2-enolide Derivatives. (2025-08-06). ResearchGate. [Link]

-

5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. (2026-01-06). Soestdijk.com. [Link]

-

Butenolide derivatives from Aspergillus terreus selectively inhibit butyrylcholinesterase. (2022-12-21). PubMed Central. [Link]

-

5-ethyl-3-hydroxy-4-methyl-5H-furan-2-one. SpectraBase. [Link]

-

Butenolide Synthesis from Functionalized Cyclopropenones. (2019-10-17). Organic Letters. [Link]

-

Chemistry of Butenolides. Chemical Reviews. [Link]

-

5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. (2023-08-25). ChemRxiv. [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Website. [Link]

-

Synthesis of 5-hydroxyfuran-2(5H)-one derivatives (microreview). (2018). Chemistry of Heterocyclic Compounds. [Link]

-

2(5H)-Furanone, 4-methyl-. PubChem. [Link]

-

A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022-08-24). National Institutes of Health. [Link]

- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.

-

Synthesis of Substituted Butenolides. An Undergraduate Organic Laboratory Experiment Utilizing Two 3-Step Preparatory Sequences. (2001). Journal of Chemical Education. [Link]

-

5-(hydroxymethyl)-2(5H)-furanone. PubChem. [Link]

-

2(5H)-Furanone, 5-methyl-. NIST WebBook. [Link]

-

High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and. (2024-03-01). OPUS. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023-10-23). YouTube. [Link]

Sources

In-Depth Technical Guide: Synthesis of 5-Hydroxy-4-methylfuran-2(5H)-one from Citraconic Anhydride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-4-methylfuran-2(5H)-one, a valuable chemical intermediate, from citraconic anhydride. The document details the underlying chemical principles, reaction mechanisms, a step-by-step experimental protocol, and the significance of this compound in various research and development sectors, particularly in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound

This compound (CAS No. 40834-42-2) is a substituted furanone, a class of organic compounds recognized for their versatile reactivity.[1] Its structure, featuring a lactone ring and a hydroxyl group, provides multiple sites for chemical modification, rendering it a highly attractive building block in organic synthesis.[1] This compound serves as a crucial intermediate in the synthesis of more complex molecules, finding applications in materials science and pharmaceutical research.[1] Notably, its structural similarities to some biologically active compounds make it a molecule of interest in medicinal chemistry, potentially serving as a precursor in the synthesis of novel therapeutic agents.[1][] The compound is also utilized in studies investigating the mutagenicity of halogenated furanones.[3]

Table 1: Physicochemical Properties of this compound [1][4][5]

| Property | Value |

| CAS Number | 40834-42-2 |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Appearance | Light brown to brown solid or semi-solid |

| Boiling Point | ~328.1 °C at 760 mmHg |

| Density | ~1.35 g/cm³ |

| Solubility | Soluble in DMSO, slightly soluble in Methanol |

The Synthetic Pathway: From Citraconic Anhydride to a Versatile Furanone

The synthesis of this compound from citraconic anhydride is achieved through a regioselective reduction of one of the carbonyl groups of the anhydride. This transformation requires a careful selection of reducing agents and reaction conditions to favor the formation of the desired lactone over other potential products.

The Core Reaction: Selective Reduction of a Cyclic Anhydride

The key chemical transformation is the reduction of an unsymmetrical cyclic anhydride to a lactone. Citraconic anhydride possesses two carbonyl groups that are chemically non-equivalent due to the presence of the methyl group. The challenge lies in selectively reducing one of these carbonyls. Metal hydride reagents, such as sodium borohydride (NaBH₄), are commonly employed for this purpose.

The regioselectivity of the hydride attack on the carbonyl group is influenced by a combination of steric and electronic factors. In the case of citraconic anhydride, the methyl group introduces steric hindrance around the adjacent carbonyl group. Theoretical considerations suggest that the hydride nucleophile will preferentially attack the less sterically hindered carbonyl carbon.

Unraveling the Mechanism

The reduction of a cyclic anhydride with a metal hydride like sodium borohydride is a nucleophilic addition reaction.[6] The mechanism can be understood in the following steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), formally delivered from the BH₄⁻ ion, on one of the electrophilic carbonyl carbons of the citraconic anhydride.[6][7] The C=O double bond is highly polarized, rendering the carbon atom electron-deficient and susceptible to attack.[7][8]

-

Formation of an Alkoxide Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. The π bond of the carbonyl group is broken, and its electrons are pushed onto the oxygen atom, resulting in a negative charge.[7][8]

-

Ring Opening and Aldehyde Formation: The unstable tetrahedral intermediate can undergo ring-opening to form a carboxylate and an aldehyde.

-

Intramolecular Cyclization: The intermediate aldehyde is then rapidly reduced to the corresponding alcohol by another equivalent of the hydride reagent.

-

Lactonization: Under acidic workup conditions, the molecule undergoes intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of this compound.

The regioselectivity of the initial hydride attack is a critical determinant of the final product distribution. While both carbonyl groups can be attacked, the steric hindrance and electronic effects of the methyl group on citraconic anhydride guide the hydride to the more accessible carbonyl, leading to the desired product.

Visualizing the Reaction Pathway

Caption: Synthetic route from citraconic anhydride to the target furanone.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure for the synthesis of this compound. It is crucial to perform all operations in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

Materials and Reagents

-

Citraconic Anhydride (CAS No. 616-02-4)

-

Sodium Borohydride (NaBH₄) (CAS No. 16940-66-2)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Silica Gel (for column chromatography)

-

Petroleum Ether

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

NMR spectrometer and Mass spectrometer for product characterization

Detailed Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve citraconic anhydride (11.2 g, 0.1 mol) in 100 mL of methanol. Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (3.8 g, 0.1 mol) to the stirred solution in small portions over a period of 30 minutes. Caution: Hydrogen gas is evolved during this addition. Ensure adequate ventilation.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Quenching the Reaction: Once the reaction is deemed complete by TLC, carefully quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid until the pH of the solution is approximately 2-3. This step should be performed in the ice bath as the quenching process can be exothermic.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of petroleum ether and ethyl acetate to isolate the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks corresponding to the methyl group, the vinyl proton, and the proton on the carbon bearing the hydroxyl group.[3]

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxyl group, and the methyl carbon.[3]

-

Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the product (114.10 g/mol ).[3]

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Signals for CH₃, vinyl CH, and CH-OH protons. |

| ¹³C NMR | Resonances for C=O, C=C, C-OH, and CH₃ carbons. |

| MS (EI) | m/z (%) = 114.0 ([M]⁺) |

Trustworthiness and Self-Validation

The reliability of this synthetic protocol is ensured by several key factors:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to over-reduction or side reactions.

-

Controlled Conditions: Maintaining a low temperature (0 °C) during the addition of the reducing agent is critical to control the reaction rate and enhance the regioselectivity of the reduction.

-

Purification and Characterization: The purification of the product via column chromatography and subsequent characterization by spectroscopic methods (NMR and MS) provides a definitive confirmation of the product's identity and purity, validating the success of the synthesis.

Broader Implications and Future Directions

The synthesis of this compound from citraconic anhydride is a foundational reaction in organic chemistry with significant implications for various fields.

Applications in Drug Development

The furanone scaffold is present in numerous natural products with diverse biological activities. The ability to efficiently synthesize substituted furanones like this compound provides medicinal chemists with a valuable platform for the development of new drug candidates. The hydroxyl group can be readily functionalized to introduce different pharmacophores, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. Research has indicated its potential in the study of neurological ailments and malignant tumors due to its antioxidant, anti-inflammatory, and anticancer activities.[]

A Platform for Further Synthesis

Beyond its direct applications, this compound serves as a versatile starting material for the synthesis of a wide array of other complex molecules. Its functional groups can be manipulated to construct more elaborate carbon skeletons, making it a key building block in total synthesis endeavors.

Conclusion

This technical guide has provided a detailed and in-depth exploration of the synthesis of this compound from citraconic anhydride. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and employing rigorous characterization techniques, researchers can reliably produce this valuable chemical intermediate. The versatility and potential applications of this furanone derivative, particularly in the realm of drug discovery, underscore the importance of this synthetic transformation.

References

- 5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. (2026, January 6). Google Cloud.

- 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2. (2025, September 18). ChemicalBook.

- CAS 40834-42-2 5-Hydroxy-4-methyl-2(5H)-furanone. (n.d.). BOC Sciences.

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.

- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube.

- reduction of carbonyl compounds using sodium tetrahydridobor

- Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks.

- This compound. (n.d.). ChemScene.

- 5-Hydroxy-4-Methyl-2(5H)Furanone. (n.d.). CymitQuimica.

Sources

- 1. nbinno.com [nbinno.com]

- 3. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Hydroxy-4-Methyl-2(5H)Furanone | CymitQuimica [cymitquimica.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

5-Hydroxy-4-methylfuran-2(5H)-one: A Comprehensive Technical Guide to its Chemical Properties and Stability

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Hydroxy-4-methylfuran-2(5H)-one (CAS No. 40834-42-2) is a substituted furanone that serves as a critical C5 synthon in the synthesis of complex organic molecules, including retinoids and carotenoids.[1][2] Its structure, featuring a reactive γ-lactone ring, a hydroxyl group, and a conjugated double bond, imparts a unique chemical profile that is of significant interest to researchers in organic synthesis, materials science, and medicinal chemistry.[2][3] This guide provides a detailed examination of the physicochemical properties, synthesis, chemical reactivity, and stability of this compound. We offer field-proven insights into its handling, analysis, and potential degradation pathways, equipping researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate.

Introduction: The Versatile Furanone Core

The 2(5H)-furanone skeleton is a prevalent motif in numerous natural products and pharmacologically active compounds, recognized for its broad biological activities.[3][4] this compound emerges as a particularly valuable building block due to its multiple functional groups, which offer numerous sites for chemical modification.[2] It is a key intermediate in the synthesis of high-value compounds like Isotretinoin and other retinoids.[1][5][] Understanding its inherent chemical properties and stability is paramount for optimizing reaction conditions, ensuring the purity of synthetic targets, and developing robust analytical methods. This document serves as a centralized resource, consolidating available technical data and providing expert analysis to support its application in advanced research and development.

Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are fundamental to its application in a laboratory setting. This compound is typically a solid or semi-solid material, with its appearance ranging from light brown to dark yellow.[2][][7][8] For optimal stability, it is recommended to store the compound under dry conditions at 2-8°C.[7][9]

Summary of Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40834-42-2 | [5][7][10] |

| Molecular Formula | C₅H₆O₃ | [5][7][10] |

| Molecular Weight | 114.10 g/mol | [][7][11] |

| Appearance | Light brown to dark yellow solid/semi-solid | [][7][8] |

| Boiling Point | 328.1°C @ 760 mmHg; 113°C @ 0.05 Torr | [7][8][10] |

| Density | ~1.35 g/cm³ | [2][7][10] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol | [][7][8] |

| pKa (Predicted) | 10.04 ± 0.40 | [7][8] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [7][9] |

Spectroscopic Data

Structural elucidation and confirmation rely on spectroscopic analysis. Key reported NMR and mass spectrometry data are as follows:

-

¹H NMR (CDCl₃, 500 MHz) δ: 2.11 (d, 3H), 5.87 (m, 1H), 6.03 (s, 1H), 6.25 (s, 1H).[12]

-

¹H NMR (Acetone-d₆, 400 MHz) δ: 2.08 (d, J = 1.5 Hz, 3H), 5.87 (p, J = 1.5 Hz, 1H), 6.02 (bs, 1H), 6.67 (bs, 1H).[7][8]

-

¹³C NMR (Acetone-d₆, 100 MHz) δ: 13.15 (CH₃), 100.25 (CH), 118.68 (CH), 166.65 (C), 171.30 (C).[7][8]

-

Mass Spectrometry (EI) m/z (%): 114.0 ([M]⁺, 2), 113.0 (7), 86.0 (61), 85.0 (13), 69.0 (100), 68.0 (82), 41.1 (50), 40.1 (65), 39.1 (93).[7][8]

The presence of the hydroxyl group (broad singlet) and the distinct signals for the methyl and vinyl protons are characteristic features in the ¹H NMR spectrum.

Synthesis and Purification Methodologies

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, yield, and purity requirements.

Common Synthetic Pathways

-

From Alkyl β-formylcrotonates: A robust and scalable method involves the acid-catalyzed cyclization of methyl or ethyl β-formylcrotonate.[1] This process is typically performed by heating the starting material with dilute aqueous hydrochloric acid, which can achieve yields exceeding 90%.[1] The careful control of acid concentration and temperature is critical to minimize the formation of byproducts and decomposition products.[1]

-

From Glyoxylic Acid: An alternative route involves a multi-component reaction starting with glyoxylic acid hydrate, morpholine, and propionaldehyde.[12] This method can produce the target compound with high purity (98.5%) and a yield of approximately 91.5%.[12]

-

From Citraconic Anhydride: A reduction-based approach uses citraconic anhydride as the starting material.[7][8] The anhydride is treated with a selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) in an anhydrous solvent such as THF at low temperatures.[7][8]

The following diagram illustrates a generalized workflow for the synthesis from glyoxylic acid.

Caption: Synthesis workflow from glyoxylic acid.

Detailed Experimental Protocol: Synthesis from Alkyl β-formylcrotonate[1]

This protocol is a self-validating system; successful execution relies on careful monitoring of the reaction progress by GC or TLC to ensure complete conversion and minimize degradation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl β-formylcrotonate (1.0 mol equivalent), methanol (0.1 mol equivalent), and 5-10% (w/w) aqueous hydrochloric acid (approx. 1.5-2.0 mol equivalent of HCl).

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 95-100°C). The initial emulsion should become a clear solution as the reaction progresses. Monitor the conversion of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove water, methanol, and excess HCl.

-

Extraction: Extract the residue with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 5-hydroxy-4-methyl-2(5H)-furanone can be purified by vacuum distillation to achieve high purity.[12]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional groups: the electrophilic lactone ring, the nucleophilic/acidic hydroxyl group, and the electron-rich C=C double bond.

Key Reactive Sites

-

Hemiacetal Hydroxyl Group (C5-OH): This group is reactive and can undergo acylation with acyl chlorides or anhydrides in the presence of a base.[3] Under acidic conditions, it can be eliminated or substituted. For instance, treatment with dilute HCl can lead to an equilibrium with the 5-alkoxy derivative if an alcohol is present.[1]

-

Lactone Carbonyl Group (C2=O): The carbonyl group activates the conjugated system and is susceptible to nucleophilic attack, which can potentially lead to ring-opening reactions under strong basic or acidic conditions.

-

Conjugated Double Bond (C3=C4): The double bond can participate in addition reactions. Its reactivity is influenced by the methyl substituent at the C4 position.

The diagram below illustrates the principal reactive centers of the molecule and potential degradation pathways.

Caption: Key reactivity and potential degradation pathways.

Stability Profile

While detailed, quantitative stability studies specifically for this compound are not extensively published, valuable insights can be drawn from related structures. The un-methylated analogue, 5-hydroxy-2(5H)-furanone, has been shown to be stable for at least four months under ambient conditions.[13] It also exhibits good thermal stability, with 95% recovery after 1 hour in water at 100°C.[13] However, at higher temperatures, hydrolysis leading to β-formyl acrylic acid was observed.[13]

Causality behind Stability:

-

pH: The lactone ring is susceptible to hydrolysis, particularly under strong basic conditions (pH > 9) which would lead to ring-opening. Under strongly acidic conditions (pH < 2), acid-catalyzed dehydration and rearrangement are potential degradation pathways. The molecule is expected to be most stable in a neutral to slightly acidic pH range.

-

Temperature: As an organic molecule with multiple functional groups, excessive heat can promote decomposition. The boiling point data suggests it is stable at temperatures required for reflux in many common solvents, but prolonged heating, especially in the presence of catalytic impurities, should be avoided.[7][10]

-

Oxidizing Agents: The hydroxyl group and the double bond are potential sites for oxidation. Exposure to strong oxidizing agents should be avoided unless a specific transformation is intended.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A multi-technique approach is recommended for comprehensive characterization.

Workflow for Analytical Characterization

Caption: Workflow for comprehensive analytical characterization.

Protocol: Quantitative ¹H NMR (qNMR)

This protocol adapts a validated method for a similar furanone and provides a highly accurate means of determining concentration without the need for an identical reference standard.[14]

-

Standard Preparation: Accurately weigh approximately 10-15 mg of a certified internal standard (IS) with a known purity (e.g., maleic anhydride or vanillin) into a tared NMR tube. Record the exact mass. The IS should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

-

Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into the same NMR tube. Record the exact mass.

-

Solvent Addition: Add ~0.75 mL of a suitable deuterated solvent (e.g., Acetone-d₆) to the NMR tube, cap, and vortex until both the sample and the internal standard are fully dissolved.

-

NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified and a sufficient number of scans for a good signal-to-noise ratio (>250:1).

-

Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved, non-overlapping signal of the internal standard and a characteristic signal of the analyte (e.g., the methyl doublet at ~2.1 ppm).

-

Calculation: The purity or concentration of the analyte can be calculated using the following formula:

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular Weight

-

m = mass

-

PurityIS = Purity of the internal standard

-

Conclusion

This compound is a high-value chemical intermediate with a well-defined physicochemical profile. Its synthetic accessibility and the versatile reactivity of its furanone core make it an attractive starting point for complex molecular architectures in pharmaceutical and materials science research.[2] While the compound exhibits reasonable stability under standard laboratory conditions, users must be mindful of its potential for degradation under harsh pH, thermal, or oxidative stress. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to handle, characterize, and utilize this compound with confidence, ensuring both the integrity of their experiments and the quality of their results.

References

-

Chemsrc. (n.d.). 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2. Retrieved January 14, 2026, from [Link]

- CN103570649A. (2014). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.

- US5654444A. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. Google Patents.

-

Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Cambridge Open Engage. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. Retrieved January 14, 2026, from [Link]

-

Walczak, M. A., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29. Retrieved January 14, 2026, from [Link]

-

Andreani, S., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. Molecules, 27(17), 5484. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2(5H)-Furanone, 4-methyl-. Retrieved January 14, 2026, from [Link]

-

ChemBeast. (2026). 5-Hydroxy-4-methyl-2(5H)-furanone: Properties and Applications for Chemical Researchers. Retrieved January 14, 2026, from [Link]

Sources

- 1. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy-4-Methyl-2(5H)Furanone | CymitQuimica [cymitquimica.com]

- 7. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]

- 8. 5-HYDROXY-4-METHYL-2(5H)FURANONE CAS#: 40834-42-2 [m.chemicalbook.com]

- 9. This compound | 40834-42-2 [sigmaaldrich.com]

- 10. 5-Hydroxy-4-methyl-2(5H)Furanone | CAS#:40834-42-2 | Chemsrc [chemsrc.com]

- 11. chemscene.com [chemscene.com]

- 12. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Hydroxy-4-methylfuran-2(5H)-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Emergence of Furanones as Potent Bioactive Scaffolds

The furanone ring, a core structural motif in many natural products, has garnered significant attention in medicinal chemistry and drug development.[1] Among these, derivatives of 5-hydroxy-4-methylfuran-2(5H)-one have emerged as a particularly promising class of compounds with a diverse and potent range of biological activities.[] These compounds, initially identified for their roles in microbial defense and communication, are now being extensively investigated for their therapeutic potential against a spectrum of human diseases.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, experimental evaluation, and therapeutic promise. We will delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, providing not only a synthesis of the current understanding but also actionable, field-proven insights and detailed experimental protocols to empower further research and development in this exciting area.

Antimicrobial and Anti-Biofilm Activity: Disrupting Microbial Communication and Fortifications

One of the most well-documented and significant biological activities of this compound derivatives is their ability to combat microbial growth and, perhaps more importantly, disrupt the formation of biofilms.[3][4] Biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, are notoriously resistant to conventional antibiotics and host immune responses, posing a major challenge in clinical settings. Furanone derivatives have demonstrated remarkable efficacy in both preventing biofilm formation and eradicating established biofilms of a wide range of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[3][4]

Mechanism of Action: Quorum Sensing Inhibition

The primary mechanism underpinning the anti-biofilm activity of many furanone derivatives is the inhibition of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[5] In many Gram-negative bacteria, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules. Furanones, structurally similar to AHLs, can act as competitive inhibitors, binding to the transcriptional regulator proteins (such as LasR in P. aeruginosa) and preventing the activation of QS-controlled genes.[5] This disruption of the communication network effectively disarms the bacteria, rendering them less virulent and unable to form robust biofilms.

Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa

Caption: Furanone derivatives competitively inhibit AHL binding to the LasR receptor.

Quantitative Assessment of Antimicrobial and Anti-Biofilm Activity

The antimicrobial efficacy of this compound derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Their anti-biofilm potential is assessed by the Minimum Biofilm Inhibitory Concentration (MBIC).

| Derivative | Target Organism | MIC (µg/mL) | Reference |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | S. aureus (MSSA) | 10 | [4] |

| F105 | S. aureus (MRSA) | 20 | [4] |

| l-Borneol possessing 2(5H)-furanone derivative F131 | S. aureus isolates | 8–16 | [3] |

| F131 | C. albicans isolates | 32–128 | [3] |

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Furanone Derivatives.

Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a standard method for quantifying the inhibition of biofilm formation using crystal violet staining.

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial culture (e.g., S. aureus, P. aeruginosa)

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

This compound derivative stock solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Microplate reader

Procedure:

-

Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh medium.

-

Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Compound Addition: Add 100 µL of the furanone derivative at various concentrations (typically in a 2-fold serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Gently discard the planktonic culture from the wells. Wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

Anticancer Activity: A Promising Frontier in Oncology

Beyond their antimicrobial properties, derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[6][7] This has opened up a new avenue for the development of novel anticancer agents with potentially unique mechanisms of action. The furanone scaffold provides a versatile platform for structural modifications to enhance potency and selectivity against different cancer types.[8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[9] Some derivatives have been shown to down-regulate anti-apoptotic proteins and activate caspases, key executioners of the apoptotic pathway.[7] Furthermore, cell cycle analysis has revealed that certain furanone compounds can arrest cancer cells in specific phases of the cell cycle, preventing their proliferation.[9]

Experimental Workflow: Anticancer Activity Assessment

Caption: A typical workflow for evaluating the anticancer properties of furanone derivatives.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer potency of this compound derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bis-2(5H)-furanone derivative 4e | C6 glioma | 12.1 | [9] |

| Furan-based pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | 4.06 | [6] |

| Furan-based N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | 2.96 | [6] |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone D | A549 (Lung Cancer) | 6.7 µg/mL | [10] |

| 5-Alkoxy-3,4-dichloro-2(5H)-furanone E | A549 (Lung Cancer) | 7.7 µg/mL | [10] |

Table 2: Representative IC50 Values of Furanone Derivatives Against Human Cancer Cell Lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell line(s)

-

Complete cell culture medium

-

96-well sterile cell culture plates

-

This compound derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furanone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a no-treatment control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Furanone derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for a range of inflammatory conditions.[11][12]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of furanone derivatives are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and signaling pathways.[11] Some derivatives have been shown to suppress the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes responsible for the production of prostaglandins and leukotrienes, respectively.[13] Additionally, furanones can modulate inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.[5]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical routes. A common method involves the cyclization of alkyl β-formylcrotonates in the presence of an acid catalyst.[14] Another approach utilizes the reaction of a glyoxylic acid hydrate with propionaldehyde in the presence of morpholine.[15] The versatility of the furanone scaffold allows for a wide range of structural modifications, enabling the synthesis of extensive libraries of derivatives for structure-activity relationship (SAR) studies.[10] These studies are crucial for optimizing the biological activity, selectivity, and pharmacokinetic properties of these compounds.[8]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation and development. The ability to disrupt bacterial communication through quorum sensing inhibition offers a promising strategy to combat antibiotic resistance. Their cytotoxicity against various cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, positions them as attractive candidates for novel oncology therapeutics. Furthermore, their capacity to modulate key inflammatory pathways opens up possibilities for the treatment of a wide array of chronic inflammatory diseases.

Future research should focus on elucidating the detailed molecular targets and mechanisms of action for the diverse biological activities of these compounds. Comprehensive structure-activity relationship studies will be instrumental in designing next-generation derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of the therapeutic potential of this compound derivatives continues to grow, they are poised to make a significant impact on the landscape of modern drug discovery.

References

-

Alizadeh, F., Ghorbani, M., & Shanehbandi, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

- Alvarez-Ramirez, J., et al. (n.d.). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.

- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.).

-

Alizadeh, F., Ghorbani, M., & Shanehbandi, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (2015). Anticancer Research, 35(2), 811-817. [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (n.d.). Taylor & Francis Online. [Link]

- US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (n.d.).

-

Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. (2018). Chemical Biology & Drug Design, 92(1), 1232-1240. [Link]

- Manchare, A. M., & Kanawade, P. P. (n.d.). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.

- Cimmino, A., et al. (n.d.). Natural and Synthetic Furanones with Anticancer Activity.

-

Alizadeh, F., Ghorbani, M., & Shanehbandi, D. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2548. [Link]

-

3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2021). Molecules, 26(21), 6496. [Link]

- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).

-

Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. (2021). Pharmaceuticals, 14(11), 1079. [Link]

-

Palai, Y. N., Fukuoka, A., & Shrotri, A. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]

-

Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (2017). Frontiers in Microbiology, 8, 2239. [Link]

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. (2021). International Journal of Molecular Sciences, 22(16), 8847. [Link]

- Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. (n.d.).

- 2(5H)-Furanone Derivatives as Inhibitors of Staphylococcal Biofilms. (n.d.).

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. tandfonline.com [tandfonline.com]

- 14. US5654444A - Preparation of 5-hydroxy-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 15. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

A Technical Guide to the Therapeutic Potential of 5-hydroxy-4-methylfuran-2(5H)-one and its Analogs

Foreword: The Emergence of a Privileged Scaffold in Drug Discovery

The furan-2(5H)-one ring system has garnered significant attention in medicinal chemistry, serving as the core structural motif for a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] This guide focuses on a specific, promising member of this class: 5-hydroxy-4-methylfuran-2(5H)-one. We will delve into its chemical properties, and more importantly, explore its burgeoning therapeutic applications, offering a technical resource for researchers and drug development professionals. This document will not only summarize the existing knowledge but also provide actionable experimental protocols and conceptual frameworks to guide future investigations into this versatile scaffold.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. This compound (CAS 40834-42-2) is a small molecule with the molecular formula C5H6O3.[][4]

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | [][4] |

| Appearance | Yellow to dark yellow semi-solid | [] |

| Boiling Point | 328.1±37.0°C at 760 mmHg | [] |

| Density | 1.349±0.06 g/cm3 (Predicted) | [] |